REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][C:10]([OH:16])([CH2:13][O:14][CH3:15])[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[OH:16][C:10]1([CH2:13][O:14][CH3:15])[CH2:11][CH2:12][NH:8][CH2:9]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
OC1(CNCC1)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |